

Furamizole: Chemical Profile and Reported Toxicity

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Compound Focus: Furamizole

CAS No.: 17505-25-8

Cat. No.: S620692

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Furamizole is a 1,3,4-oxadiazole derivative known for its strong antibacterial activity [1]. The quantitative data available is limited to specific toxicity assays.

Property	Description
IUPAC Name	5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-oxadiazol-2-amine [2] [3]
Molecular Formula	C ₁₂ H ₈ N ₄ O ₅ [2] [3]
Molecular Weight	288.22 g/mol [2] [3]
CAS Registry Number	17505-25-8 [2] [3]
Toxicity (Mutagenicity)	Mutation data reported [3].

| In vitro Toxicity Data | • DNA Damage (human fibroblast): 3 µmol/L [3] • Cytotoxicity (human lymphocyte): 2 µmol/L [3] |

Challenges in a Direct Toxicity Comparison

Creating a direct toxicity comparison table with other oxadiazole drugs is not currently possible with the published data found. The main challenges are:

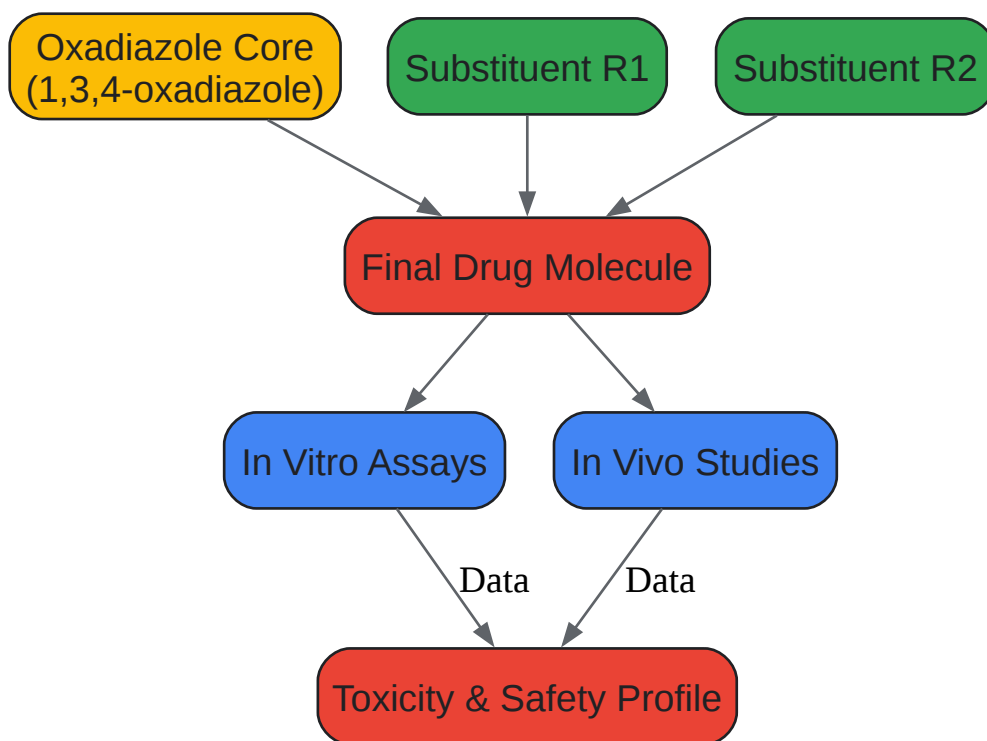
- **Lack of Standardized Data:** While **Furamizole**'s toxicity is noted and some specific in vitro data exists, the search results do not contain equivalent, directly comparable quantitative toxicity data (e.g., LD₅₀, IC₅₀) for its common analogues like **Raltegravir** (antiviral), **Zibotentan** (anticancer), or **Nesapidil** (anti-arrhythmic) [1].
- **Different Biological Targets:** These compounds are designed for different therapeutic areas (antibacterial, antiviral, anticancer), meaning they are tested on different biological models (bacteria, viruses, specific cancer cell lines). Comparing their toxicity directly is not straightforward.

Key Considerations for Comparison

To objectively compare the toxicity of **Furamizole** with its analogues, the following factors and methodologies are crucial.

- **Structural Activity Relationship (SAR):** The toxicity and efficacy of 1,3,4-oxadiazoles are highly influenced by their substituents [1]. The "toxophoric -N=C-O- linkage" in the ring is considered a key player in its biological activity [1]. Modifications to the pendant furan and nitrofuran rings in **Furamizole** would significantly alter its properties compared to other drugs in this class.
- **Relevant Experimental Protocols:** A proper comparison would require data from standardized assays.
 - **Cytotoxicity Assays:** Experiments like MTT or WST-1 on standardized cell lines (e.g., HEK-293, HepG2) to determine IC₅₀ values.
 - **Genotoxicity Assays:** Tests such as the Ames test or Comet assay to compare mutagenic potential beyond the reported data for **Furamizole**.
 - **In Vivo Toxicity Studies:** Acute and chronic toxicity studies in animal models to determine parameters like maximum tolerated dose (MTD) and no-observed-adverse-effect-level (NOAEL).

The relationship between structure, experimental testing, and the resulting safety profile can be conceptualized as follows:



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References

1. Therapeutic potential of oxadiazole or furadiazole containing compounds [bmcchem.biomedcentral.com]
2. CAS # 17505-25-8, Furamizole : more information. [chemblink.com]
3. CAS No.17505-25-8, FURAMIZOLE Suppliers [lookchem.com]

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